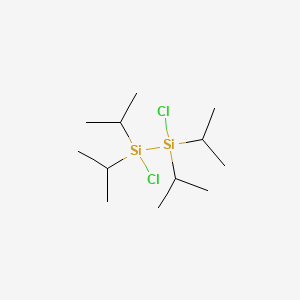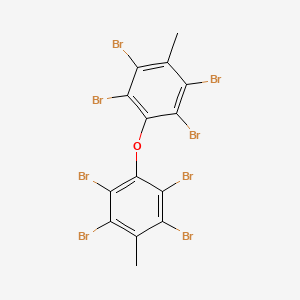
1,1'-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is a brominated aromatic compound known for its high bromine content and unique structural properties. This compound is often used in various industrial applications due to its flame-retardant properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) typically involves the bromination of 4-methylphenol (p-cresol) followed by an oxidative coupling reaction. The bromination process is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of bromine and catalysts, with careful monitoring of temperature and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include less brominated derivatives and dehalogenated compounds.
Applications De Recherche Scientifique
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biomolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Oxybis(2,3,4,6-tetrabromobenzene)
- 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether
- 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
Uniqueness
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is unique due to its specific bromination pattern and the presence of a methyl group, which imparts distinct chemical and physical properties. This compound’s high bromine content and stability make it particularly effective as a flame retardant compared to other similar compounds.
Propriétés
Numéro CAS |
54546-06-4 |
|---|---|
Formule moléculaire |
C14H6Br8O |
Poids moléculaire |
829.4 g/mol |
Nom IUPAC |
1,2,4,5-tetrabromo-3-methyl-6-(2,3,5,6-tetrabromo-4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H6Br8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
Clé InChI |
LVDPDJMZPWSQLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)C)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




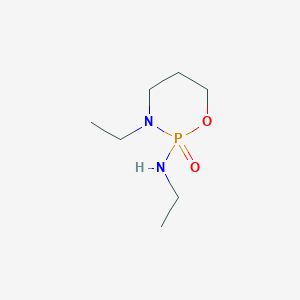
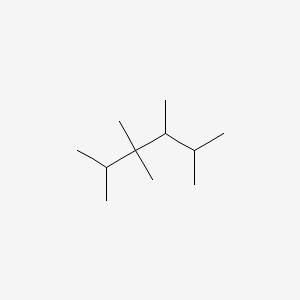

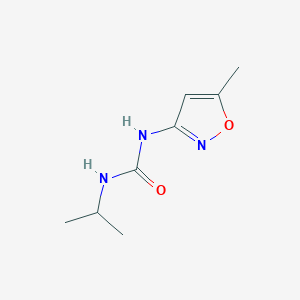
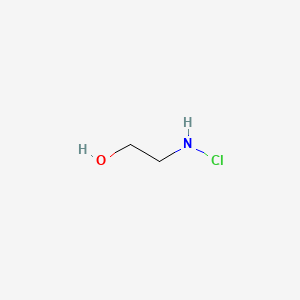
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

